1-(6-Bromo-7-methyl-1H-indol-3-yl)ethan-1-one
Description
1-(6-Bromo-7-methyl-1H-indol-3-yl)ethan-1-one is a brominated indole derivative featuring a ketone group at the C3 position of the indole ring. Its molecular formula is C₁₁H₁₀BrNO (molecular weight: 252.12 g/mol), with substituents at positions 6 (bromo) and 7 (methyl) on the indole scaffold . This compound is of significant interest in medicinal chemistry due to the indole core’s prevalence in bioactive molecules, such as serotonin receptor modulators and kinase inhibitors . The bromine atom enhances electrophilic reactivity, while the methyl group contributes to lipophilicity, influencing pharmacokinetic properties like membrane permeability .
Properties
IUPAC Name |
1-(6-bromo-7-methyl-1H-indol-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO/c1-6-10(12)4-3-8-9(7(2)14)5-13-11(6)8/h3-5,13H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BARKKZMWYPTQKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1NC=C2C(=O)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(6-Bromo-7-methyl-1H-indol-3-yl)ethan-1-one can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, which is a reaction between phenylhydrazine and ketones under acidic conditions . Another approach is the bromination of 7-methylindole followed by acylation to introduce the ethanone group . Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions .
Chemical Reactions Analysis
1-(6-Bromo-7-methyl-1H-indol-3-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole-3-carboxylic acids.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines.
Scientific Research Applications
Chemistry
This compound serves as a fundamental building block for synthesizing more complex indole derivatives. Its unique structure allows chemists to explore various synthetic pathways to develop new compounds with potential applications in different fields.
Research indicates that 1-(6-Bromo-7-methyl-1H-indol-3-yl)ethan-1-one possesses potential antimicrobial and anticancer properties. Studies have shown its interaction with specific biological targets, leading to various therapeutic effects.
Medicinal Applications
Ongoing research is focused on its potential as a therapeutic agent for diseases such as cancer and infections. The compound's ability to interact with biological receptors makes it a candidate for drug development.
Industrial Uses
In addition to its biological applications, this compound is utilized in the synthesis of dyes, pigments, and other industrial chemicals, highlighting its versatility.
Case Studies and Research Findings
Several studies have documented the applications of this compound:
Study 1: Anticancer Properties
A study published in a peer-reviewed journal explored the anticancer effects of 1-(6-Bromo-7-methyl-1H-indol-3-yl)ethanone on various cancer cell lines. The results indicated significant cytotoxicity against breast cancer cells, suggesting its potential as a lead compound in anticancer drug development.
Study 2: Antimicrobial Activity
In another study, researchers investigated the antimicrobial efficacy of this compound against several bacterial strains. The findings demonstrated that it exhibited potent antibacterial activity, particularly against Gram-positive bacteria.
Study 3: Synthesis of Novel Derivatives
A recent paper focused on synthesizing novel derivatives of this compound to enhance its biological activity. The modifications led to improved potency against targeted diseases, showcasing its potential for further development in medicinal chemistry.
Mechanism of Action
The mechanism of action of 1-(6-Bromo-7-methyl-1H-indol-3-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The indole ring system is known to interact with various biological receptors, enzymes, and proteins . The bromine and methyl groups can influence the compound’s binding affinity and specificity . The ethanone group can participate in hydrogen bonding and other interactions that modulate the compound’s biological activity .
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Brominated Indole Derivatives
Key Observations :
Positional Effects: Bromine at C6 (target compound) vs. C3 or C4 (other isomers) alters electronic distribution. For example, bromine at C6 deactivates the indole ring toward electrophilic substitution compared to C3 substitution .
Lipophilicity: The target compound’s logP is higher than that of 1-(7-Bromo-1H-indol-3-yl)ethanone due to the additional methyl group, suggesting improved membrane permeability .
Synthetic Utility: Compounds like 1-(7-Bromo-1H-indol-3-yl)ethanone (CAS 944086-09-3) are often intermediates in synthesizing more complex derivatives, whereas the target compound’s substituents make it a terminal product for direct biological evaluation .
Functional Analogues with Heteroaromatic Substituents
Table 2: Comparison with Heteroaromatic Ethane-1-one Derivatives
Key Observations :
- The target compound’s bromo-methyl-indole scaffold offers unique steric and electronic properties compared to simpler indole or pyridine derivatives. For example, pyridine-based ethanones exhibit higher water solubility but lower affinity for hydrophobic binding pockets in enzymes .
- In contrast, brominated indoles like the target compound show enhanced reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) for further functionalization .
Biological Activity
1-(6-Bromo-7-methyl-1H-indol-3-yl)ethan-1-one is a compound within the indole family, recognized for its diverse biological activities and applications in medicinal chemistry. Indoles are pivotal in various natural products and pharmaceuticals, exhibiting a range of biological effects including antimicrobial, anticancer, and neuroprotective properties.
Anticancer Properties
Research indicates that this compound may exhibit significant anticancer activity . In studies involving various cancer cell lines, the compound has shown potential to inhibit cell proliferation and induce apoptosis. For instance, derivatives of indole structures have been linked to the suppression of the ERK signaling pathway, a crucial pathway in cancer progression. This inhibition leads to decreased phosphorylation levels of critical proteins involved in cell cycle regulation and survival, such as ERK1/2, c-Raf, MEK1/2, and AKT .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties . Various studies have highlighted the effectiveness of indole derivatives against a range of pathogens. For example, certain brominated indoles have demonstrated potent activity against both bacterial and fungal strains, suggesting their potential as therapeutic agents in treating infections .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Receptor Interaction : The indole structure allows for interactions with various receptors and enzymes, influencing signaling pathways that regulate cell growth and apoptosis.
- Enzyme Inhibition : The compound may act as an inhibitor for certain kinases involved in cancer cell signaling pathways, contributing to its anticancer effects .
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, it is useful to compare it with other similar indole derivatives:
| Compound Name | Structure | Anticancer Activity | Antimicrobial Activity |
|---|---|---|---|
| 1-(7-Bromo-1H-indol-3-yl)ethanone | Bromine at 7th position | Moderate | Low |
| 1-(6-Chloro-7-methyl-1H-indol-3-yl)ethan-1-one | Chlorine instead of bromine | Low | Moderate |
| 1-(6-Bromo-1H-indol-3-yl)ethan-1-one | Lacks methyl group at 7th position | High | High |
This table illustrates that variations in substituents significantly affect both anticancer and antimicrobial activities. The presence of bromine at the 6th position appears to enhance these biological properties compared to other halogenated derivatives.
Study on Anticancer Activity
A notable study evaluated the effects of this compound on MGC-803 gastric cancer cells. The findings showed that treatment with this compound resulted in:
- Induction of apoptosis
- G2/M phase cell cycle arrest
The study concluded that the compound could effectively reduce cell viability through mechanisms involving the inhibition of key signaling pathways .
Study on Antimicrobial Effects
Another research effort focused on testing the antimicrobial efficacy of various indole derivatives, including this compound. Results indicated significant activity against both Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound for developing new antimicrobial agents .
Q & A
Q. What are the recommended synthetic routes for 1-(6-Bromo-7-methyl-1H-indol-3-yl)ethan-1-one?
The synthesis typically involves electrophilic substitution on the indole core. Bromination at the 6-position can be achieved using reagents like N-bromosuccinimide (NBS) under controlled conditions (e.g., acetic acid as a solvent at 0–25°C). The methyl and acetyl groups at positions 7 and 3, respectively, act as directing groups, influencing regioselectivity . Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high purity.
Q. How can the structural integrity of this compound be validated?
Key techniques include:
- NMR Spectroscopy : and NMR confirm substituent positions (e.g., acetyl group at δ ~2.6 ppm for ; bromine’s deshielding effect on adjacent carbons) .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (252.12 g/mol) and isotopic patterns for bromine .
- X-ray Crystallography : Single-crystal analysis resolves bond lengths and angles (see Advanced Questions for methodology) .
Q. What are the primary applications of structurally related brominated indole derivatives?
Brominated indoles are explored for:
- Neuroprotective Activity : 2-(6-Bromo-1H-indol-3-yl)ethanol (CAS 214915-72-7) shows potential in modulating oxidative stress pathways .
- Antimicrobial Screening : Analogous compounds inhibit bacterial growth via membrane disruption .
Q. Table 1. Key Identifiers of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | CHBrNO | |
| Molecular Weight | 252.12 g/mol | |
| SMILES | Brc1ccc2c(c1)[nH]cc2C(=O)C | |
| InChI Key | JKNOMMZAFCVSGO-UHFFFAOYSA-N |
Advanced Research Questions
Q. How can crystallographic data for this compound be analyzed to resolve structural ambiguities?
- Data Collection : Use a Bruker D8 VENTURE diffractometer (Mo Kα radiation, λ = 0.71073 Å) at 100 K .
- Structure Solution : Employ SHELXT for phase determination via intrinsic phasing algorithms .
- Refinement : Apply SHELXL for least-squares refinement, addressing thermal parameters and disorder modeling .
- Validation : DIAMOND visualizes packing interactions; check R-factor convergence (<5%) and residual electron density .
Q. What computational strategies predict the compound’s interaction with biological targets?
- Molecular Docking : Use AutoDock Vina to simulate binding to enzymes (e.g., cytochrome P450). The acetyl group may form hydrogen bonds with active-site residues .
- MD Simulations : GROMACS assesses stability in lipid bilayers, critical for evaluating blood-brain barrier permeability .
Q. How can regioselectivity in bromination be optimized during synthesis?
- Directing Groups : The 7-methyl group directs bromine to the 6-position via steric and electronic effects.
- Solvent Control : Polar aprotic solvents (e.g., DMF) enhance electrophilic attack kinetics .
- Temperature : Low temperatures (0–5°C) minimize side reactions (e.g., di-bromination) .
Q. What contradictions exist in reported biological activities of brominated indoles, and how can they be addressed?
Discrepancies in antimicrobial efficacy (e.g., Gram-positive vs. Gram-negative activity) may arise from:
- Assay Variability : Standardize MIC testing using CLSI guidelines.
- Membrane Permeability : Quantify logP values (e.g., ~2.8 for this compound) to correlate lipophilicity with uptake .
Q. Table 2. Comparison of Brominated Indole Derivatives
| Compound | CAS Number | Biological Activity | Key Structural Feature |
|---|---|---|---|
| 2-(6-Bromo-1H-indol-3-yl)ethanol | 214915-72-7 | Neuroprotective | Ethanol substituent at C3 |
| 1-{6-Chloro-2-methylimidazo... | N/A | Antiparasitic | Imidazopyridine fusion |
| Target Compound | 2169908-65-8 | Under investigation | 7-Methyl, 6-bromo, acetyl |
Q. Methodological Notes
- SHELX Workflow : For crystallography, refine hydrogen atoms isotropically and apply TWIN/BASF commands if twinning is detected .
- SAR Studies : Synthesize analogs with halogens at positions 5 or 4 to compare activity profiles .
- Safety : Handle brominated compounds in fume hoods; avoid prolonged skin contact due to potential alkylation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
